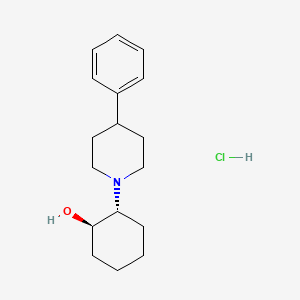

Vesamicol hydrochloride

Übersicht

Beschreibung

Batrachotoxin ist ein extrem starkes, kardiotoxisches und neurotoxisches Steroidalkaloid, das in bestimmten Arten von Käfern, Vögeln und Fröschen vorkommt. Der Name leitet sich vom griechischen Wort „βάτραχος“ (bátrachos) ab, was Frosch bedeutet . Diese Verbindung ist bekannt für ihre hohe Toxizität, mit einer LD50 bei Mäusen im einstelligen Mikrogrammbereich . Es ist eines der tödlichsten Gifte, die bekannt sind, und wurde von indigenen Völkern in Südamerika zur Vergiftung von Pfeilen verwendet .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Totalsynthese von Batrachotoxin ist aufgrund seiner komplizierten Struktur sehr komplex, die einen 6/6/6/5-gliedrigen Carbocyclus mit zwei Doppelbindungen, einem Stickstoffatom und fünf Sauerstofffunktionalitäten umfasst . Eine bemerkenswerte synthetische Route beinhaltet eine Photoredox-Kupplungsreaktion, gefolgt von einer lokalen Desymmetrisierung . Ein weiterer Ansatz von Du Bois und Mitarbeitern verwendete eine radikale Kaskade-Reaktion, um die Synthese in 24 Schritten zu erreichen .

Industrielle Produktionsmethoden: Aufgrund der Komplexität und hohen Toxizität von Batrachotoxin ist eine industrielle Produktion nicht realisierbar. Die Verbindung wird typischerweise aus natürlichen Quellen isoliert, wie z. B. der Haut von Pfeilgiftfröschen .

Analyse Chemischer Reaktionen

Inhibition of Acetylcholine Transport

-

Electrophysiological Studies : Vesamicol has been shown to reduce miniature endplate potential amplitudes and enhance the rundown of endplate currents during high-frequency stimulation .

-

Stereoselectivity : The effects of vesamicol are stereoselective, with the (-)-isomer being significantly more potent than the (+)-isomer in blocking neuromuscular transmission .

Interaction with Sodium Channels

At higher concentrations, vesamicol exhibits local anesthetic-like properties by blocking sodium channels, which contributes to nerve conduction failure . This effect is particularly pronounced at concentrations around 1 mM, where it leads to significant alterations in nerve terminal current waveforms.

Protonation States

Vesamicol's binding affinity to VAChT is influenced by pH levels. At acidic pH, the compound is protonated and positively charged, which enhances its binding affinity compared to neutral or alkaline conditions . The dissociation constant for the complex between protonated vesamicol and VAChT decreases from 12 nM at neutral pH to 2.1 nM at pH 10.

-

Research Findings on this compound

Recent studies have focused on synthesizing analogs of vesamicol with enhanced binding affinities for VAChT. For instance, modifications involving carbonyl groups have been shown to significantly increase the binding affinity of new compounds compared to vesamicol itself .

Comparative Binding Affinities

The following table summarizes some findings related to the binding affinities of vesamicol and its analogs:

| Compound | Binding Affinity (nM) |

|---|---|

| Vesamicol | 15.2 ± 1.05 |

| Benzovesamicol | 233 ± 37 |

| 5-Aminobenzovesamicol | 19.0 ± 2.12 |

These results indicate that structural modifications can lead to compounds with significantly improved pharmacological profiles.

This compound serves as a valuable tool in neuroscience research due to its unique mechanism of action as a VAChT inhibitor. Its ability to modulate acetylcholine transport and influence neuromuscular transmission highlights its potential therapeutic applications, particularly in treating cognitive disorders and certain types of cancer.

The ongoing research into vesamicol's chemical reactions and analogs promises to enhance our understanding of cholinergic signaling and develop novel therapeutic strategies targeting related disorders.

Wissenschaftliche Forschungsanwendungen

Neuroscience

- Cholinergic System Studies : Vesamicol hydrochloride is extensively used to study cholinergic neurotransmission. By blocking VAChT, researchers can investigate the role of acetylcholine in various physiological processes and neurodegenerative diseases.

- Animal Models : In vivo studies have demonstrated that this compound affects motor functions and cognitive abilities in animal models. For instance, it has been shown to induce motor impairments in Caenorhabditis elegans models, highlighting its potential use in studying cholinergic deficits associated with diseases like Alzheimer's disease .

Pharmacology

- Drug Development : The compound serves as a template for developing new pharmacological agents targeting cholinergic dysfunction. Its ability to modulate acetylcholine levels makes it a candidate for therapeutic interventions in conditions like myasthenia gravis and other cholinergic disorders .

- Cancer Research : Recent studies have identified this compound's pro-apoptotic effects on human bronchioalveolar carcinoma (BAC) cells. It induces apoptosis through the inhibition of Akt phosphorylation, suggesting potential therapeutic applications in targeting cholinergic signaling pathways in cancer treatment .

Biochemical Research

- Mechanistic Studies : As a tool for investigating presynaptic mechanisms, this compound aids in understanding how acetylcholine transport affects synaptic transmission and plasticity .

- Binding Affinity Studies : Research has shown that Vesamicol exhibits high binding affinity for VAChT (Ki ≈ 1 nM), making it a valuable reagent for studying receptor interactions and transport mechanisms .

Case Studies

Wirkmechanismus

Batrachotoxin exerts its effects by irreversibly binding to sodium channels, causing a conformational change that forces the channels to remain open . This action prevents the channels from closing, leading to continuous sodium influx, which results in paralysis and death . The molecular targets include voltage-gated sodium channels in nerve and muscle cells .

Vergleich Mit ähnlichen Verbindungen

- Isobatrachotoxin

- Pseudobatrachotoxin

- Batrachotoxinin A

Comparison: Batrachotoxin is unique due to its high toxicity and specific action on sodium channels . While similar compounds like isobatrachotoxin and pseudobatrachotoxin share structural similarities, they differ in potency and specific biological effects . Batrachotoxinin A, for example, is less potent but can be converted to batrachotoxin or other analogs for various research purposes .

Biologische Aktivität

Vesamicol hydrochloride, a compound recognized primarily for its role as an inhibitor of the vesicular acetylcholine transporter (VAChT), has garnered attention in various fields of biomedical research. This article delves into its biological activity, mechanisms of action, and potential therapeutic implications, particularly focusing on its effects in cancer biology and neuropharmacology.

Overview of this compound

This compound is chemically classified as (±)-trans-2-(4-phenylpiperidinyl)cyclohexanol hydrochloride, with a CAS number of 120447-62-3. It is known for its potent inhibition of acetylcholine uptake into synaptic vesicles, which subsequently reduces the release of acetylcholine (ACh) in cholinergic neurons . The compound's inhibitory effect on VAChT presents a unique opportunity to explore cholinergic signaling pathways in both normal physiology and pathological conditions.

Vesamicol acts by binding to VAChT, effectively blocking the transport of ACh into synaptic vesicles. This inhibition leads to an increase in cytosolic ACh while decreasing vesicular ACh levels . The compound exhibits a high affinity for VAChT, with an inhibition constant (Ki) reported at approximately 2 nM .

Key Mechanisms:

- Inhibition of Acetylcholine Transport : Vesamicol's primary action is to inhibit the loading of ACh into vesicles, thereby modulating cholinergic neurotransmission.

- Apoptotic Induction : In specific cancer cell lines, such as human bronchioalveolar carcinomas (BACs), vesamicol has been shown to induce apoptosis through mechanisms involving the suppression of Akt phosphorylation .

Biological Activity in Cancer Research

Recent studies have highlighted vesamicol's potential in cancer therapy, particularly concerning BACs. Research indicates that vesamicol can induce significant apoptosis in BAC cell lines both in vitro and in vivo, without affecting growth induced by EGF or insulin-like growth factor-II . This specificity suggests that vesamicol may serve as a targeted therapeutic agent in treating certain types of cancers linked to cholinergic signaling.

Case Study: Bronchioalveolar Carcinomas

- Study Design : Human BAC cell lines were treated with nicotine to upregulate VAChT and then exposed to vesamicol.

- Findings : Vesamicol treatment resulted in robust apoptosis, indicating its potential as a therapeutic agent against nicotine-induced tumor growth .

Neuropharmacological Effects

Vesamicol's influence extends beyond oncology; it also plays a crucial role in neuropharmacology. By modulating cholinergic signaling, it affects various physiological processes including memory and sleep.

Effects on REM Sleep

Research has demonstrated that administration of vesamicol leads to a reduction in rapid eye movement (REM) sleep duration, suggesting its anticholinergic properties . This effect highlights the compound’s potential utility in studying sleep disorders and cholinergic function.

Summary of Research Findings

Eigenschaften

CAS-Nummer |

120447-62-3 |

|---|---|

Molekularformel |

C17H26ClNO |

Molekulargewicht |

295.8 g/mol |

IUPAC-Name |

(1R,2R)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol;hydrochloride |

InChI |

InChI=1S/C17H25NO.ClH/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14;/h1-3,6-7,15-17,19H,4-5,8-13H2;1H/t16-,17-;/m1./s1 |

InChI-Schlüssel |

XJNUHVMJVWOYCW-GBNZRNLASA-N |

SMILES |

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl |

Isomerische SMILES |

C1CC[C@H]([C@@H](C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl |

Kanonische SMILES |

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

22232-64-0 (Parent) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

>44.4 [ug/mL] (The mean of the results at pH 7.4) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-(4-phenyl-1-piperidinyl)cyclohexanol 2-(4-phenylpiperidino)cyclohexanol AH 5183 AH-5183 methylvesamicol vesamicol vesamicol hydrochloride vesamicol hydrochloride, (+,-)- vesamicol, (+,-)- |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.